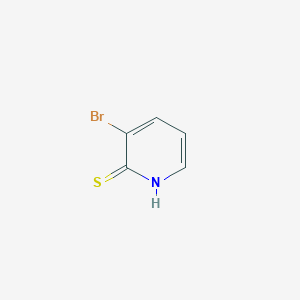

3-Bromopyridine-2-thiol

Descripción

Overview of Pyridinethiols as Privileged Heterocyclic Scaffolds

Pyridinethiols, a class of sulfur-containing heterocyclic compounds, are recognized as "privileged scaffolds" in medicinal chemistry. pitt.edursc.org This designation stems from their recurring presence in a wide array of biologically active compounds. nih.govresearchgate.net The pyridine (B92270) nucleus itself is a common feature in many pharmaceuticals due to its ability to improve water solubility and act as a bioisostere for other functional groups. nih.gov The addition of a thiol (-SH) group introduces a highly reactive and acidic moiety, which can participate in various biological interactions, including the formation of complexes with metal ions and potential inhibition of enzymes. ontosight.ai This combination of a stable aromatic ring and a reactive thiol group makes pyridinethiols valuable starting points for the design and synthesis of new therapeutic agents. nih.govontosight.ai

Significance of Halogenated Pyridine Derivatives in Modern Organic Synthesis

Halogenated pyridine derivatives are crucial intermediates in modern organic synthesis, serving as versatile starting materials for a wide range of chemical transformations. eurekalert.orgnih.gov The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive "handle" that allows for the introduction of various other functional groups through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., the Heck and Buchwald-Hartwig amination reactions). eurekalert.orgwikipedia.org This capability is particularly important because direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. nih.govchemrxiv.org The ability to selectively introduce substituents at specific positions on the pyridine ring is essential for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govchemrxiv.org

Research Paradigms for 3-Bromopyridine-2-thiol: From Synthesis to Biological Relevance

Research involving this compound typically follows a path from its synthesis to the exploration of its chemical reactivity and potential biological applications. The synthesis of this compound can be approached through methods such as the thiolation of a corresponding 3-bromo-2-aminopyridine, which involves diazotization followed by displacement with a sulfur source.

Once synthesized, the reactivity of this compound is a key area of investigation. The bromine atom at the 3-position can be replaced by various nucleophiles, while the thiol group at the 2-position can undergo oxidation to form sulfoxides or sulfones, or be reduced. This dual reactivity allows for the creation of a diverse library of derivative compounds.

The ultimate goal of much of this research is to uncover potential biological activity. Compounds containing both pyridine and thiol functionalities have shown promise for a range of biological effects, including antimicrobial and antioxidant properties. Therefore, derivatives of this compound are often screened for such activities, with the aim of identifying new lead compounds for drug development.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄BrNS |

| Molecular Weight | 190.06 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 205–207°C |

| Boiling Point | ~221.9°C (predicted) |

| Density | 1.79 g/cm³ (predicted) |

| pKa | ~8.09 |

| CAS Number | 65938-86-5 |

Table compiled from data in search result

Reactivity of this compound

| Reaction Type | Reagents | Major Products |

| Substitution | Nucleophiles (e.g., amines, thiols, alkoxides) | Substituted pyridine-2-thiones |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Pyridine-2-sulfoxide, pyridine-2-sulfone |

| Reduction | Lithium aluminum hydride | Pyridine-2-thiol (B7724439) |

Table compiled from data in search result

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSAQUBMKLAXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495596 | |

| Record name | 3-Bromopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-86-5 | |

| Record name | 3-Bromopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors for 3 Bromopyridine 2 Thiol

Direct Synthesis Approaches to 3-Bromopyridine-2-thiol

Direct synthesis of this compound presents a more streamlined approach, though it is often challenged by issues of regioselectivity and the stability of the thiol group. One plausible direct route involves the sequential bromination and thiolation of pyridine (B92270) precursors. For instance, 3-bromopyridine (B30812) can serve as a starting material. A one-step bromination of pyridine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under relatively mild conditions (70–120°C) can yield 3-bromopyridine, albeit in moderate yields. google.com Subsequent introduction of the thiol group at the 2-position would be necessary. However, direct thiolation at the 2-position can be competitive with other positions on the pyridine ring unless specific directing groups are employed. Furthermore, the thiol group is susceptible to oxidation, which necessitates the use of an inert atmosphere or protective agents during the synthesis.

Another direct approach could involve the bromination of 2-mercaptopyridine. However, the electron-withdrawing nature of the thiol group deactivates the pyridine ring, making electrophilic substitution, such as bromination, more challenging and potentially requiring harsh reaction conditions.

Multistep Synthesis Strategies Involving Pyridine Halogenation and Thiolation

Multistep syntheses offer greater control over the regiochemical outcome by sequentially introducing the bromo and thiol functionalities onto the pyridine scaffold. These strategies typically involve the synthesis of a bromopyridine intermediate followed by the introduction of the thiol group.

Synthesis of Bromopyridine Intermediates

The synthesis of appropriately substituted bromopyridine precursors is a critical first step in many multistep routes to this compound.

Achieving regioselective bromination of the pyridine ring is crucial. The electron-deficient nature of pyridine makes it less reactive towards electrophilic aromatic substitution compared to benzene. acs.org Direct bromination of pyridine often requires harsh conditions, such as using bromine in oleum (B3057394) (fuming sulfuric acid), to produce 3-bromopyridine in good yield. iust.ac.ir A method described in a Chinese patent involves the reaction of pyridine with bromine in 80-95% sulfuric acid at 130-140°C. google.com Another patented method utilizes pyridine, hydrobromic acid, and hydrogen peroxide at temperatures between 70-120°C. google.com

For substituted pyridines, the directing effect of the existing substituent plays a key role. For example, the bromination of 2-aminopyridine (B139424) can be controlled to achieve regioselectivity. Using reagents like 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as an oxidant allows for the regioselective bromination of 2-aminopyridines at the 5-position. researchgate.netresearchgate.net Another method employs Selectfluor™ in the presence of lithium bromide (LiBr) to achieve the bromination of 2-aminopyridines, also yielding the 5-bromo derivative with high regioselectivity. rsc.orgrsc.org An electrochemical bromination protocol has also been developed that utilizes directing groups to control the regioselectivity at the meta-position under mild conditions. acs.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Pyridine | Br₂, Oleum | 3-Bromopyridine | Good | iust.ac.ir |

| Pyridine | Br₂, 80-95% H₂SO₄ | 3-Bromopyridine | High | google.com |

| Pyridine | HBr, H₂O₂ | 3-Bromopyridine | Moderate | google.com |

| 2-Aminopyridine | 1-Butylpyridinium bromide, H₂O₂ | 5-Bromo-2-aminopyridine | Not specified | researchgate.netresearchgate.net |

| 2-Aminopyridine | LiBr, Selectfluor™, DMF | 5-Bromo-2-aminopyridine | 75 | rsc.org |

| 2-Aminopyridine | Electrochemical bromination | meta-Brominated pyridines | 28-95 | acs.org |

The Sandmeyer reaction and related diazotization-halogenation procedures provide a versatile method for introducing a bromine atom onto a pyridine ring, starting from an amino-substituted pyridine. For instance, 2-aminopyridine can be converted to 2-bromopyridine (B144113) through diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by bromination. wikipedia.orgchempanda.comorgsyn.org The Craig method, a well-established procedure, involves reacting 2-aminopyridine with HBr and Br₂ to form a perbromide intermediate, which is then diazotized. googleapis.comgoogle.com An improved process for this reaction involves conducting it in the presence of sulfuric acid. google.com Similarly, 3-aminopyridine (B143674) can be converted to 3-bromopyridine via diazotization followed by a Sandmeyer-type reaction. google.com

| Starting Material | Reaction Type | Reagents | Product | Reference |

| 2-Aminopyridine | Diazotization-Bromination | NaNO₂, HBr, Br₂ | 2-Bromopyridine | wikipedia.orgorgsyn.org |

| 2-Aminopyridine | Craig Method | HBr, Br₂, NaNO₂ | 2-Bromopyridine | googleapis.comgoogle.com |

| 3-Aminopyridine | Diazotization-Sandmeyer | NaNO₂, HBr | 3-Bromopyridine | google.com |

Methods for Introducing the Thiol Moiety onto Pyridine Scaffolds

Once the bromopyridine intermediate is synthesized, the next crucial step is the introduction of the thiol group.

A common and effective method for introducing a thiol group is through nucleophilic aromatic substitution (SNAr) of a halo-substituent with a sulfur nucleophile. Halopyridines, particularly those with the halogen at the 2- or 4-position, are susceptible to nucleophilic attack. abertay.ac.uk

A viable pathway to this compound involves the thiolation of a suitable precursor like 3-bromo-2-halopyridine. For instance, the reaction of 2,3-dibromopyridine (B49186) with a sulfur nucleophile could potentially yield the desired product, although regioselectivity would be a key consideration. The reaction of halopyridines with various sulfur nucleophiles, such as sodium sulfide (B99878), sodium dithionite (B78146), or thiourea (B124793), can be employed to introduce the thiol group. wikipedia.org For example, pyrithione (B72027) (2-mercaptopyridine-N-oxide) can be synthesized from 2-bromopyridine by oxidation to the N-oxide followed by substitution with sodium dithionite or sodium sulfide. wikipedia.orgchempanda.com Microwave-assisted nucleophilic substitution of halopyridines with sulfur nucleophiles in ethanol (B145695) has been shown to be an efficient method for preparing sulfanyl-pyridines in high yields. tandfonline.comtandfonline.com Another approach utilizes xanthates as thiol-free reagents for the synthesis of thioethers from halopyridines under transition-metal-free and base-free conditions. mdpi.com

A plausible route to this compound starts from 3-bromo-2-aminopyridine. This intermediate can undergo diazotization to form a diazonium salt, which is then displaced by a sulfur source like hydrogen sulfide or thiourea to yield the final product.

| Precursor | Sulfur Nucleophile/Reagent | Reaction Conditions | Product | Reference |

| 2-Bromopyridine-N-oxide | Sodium dithionite or Sodium sulfide | Not specified | Pyrithione | wikipedia.orgchempanda.com |

| Halopyridines | Sulfur nucleophiles | Microwave irradiation, Ethanol | Sulfanyl-pyridines | tandfonline.comtandfonline.com |

| Halopyridines | Potassium xanthate, I₂ | DMF, 150°C | Thioethers | mdpi.com |

| 3-Bromo-2-aminopyridine | H₂S or Thiourea | Diazotization followed by displacement | This compound |

Reduction Strategies of Corresponding Pyridine Sulfonyl Chlorides and Disulfides

A significant pathway to the formation of pyridine thiols involves the reduction of their corresponding sulfonyl chlorides or disulfides. Aryl sulfonyl chlorides are often more readily available precursors than the thiols themselves. google.comgoogle.com

The reduction of sulfonyl chlorides to thiols can be accomplished using several reagents. taylorfrancis.com Classic methods employ reducing agents like zinc in the presence of acetic or sulfuric acid. google.comgoogle.com Another approach involves the use of hydroiodic acid generated in situ from red phosphorus and iodine. google.comgoogle.comtaylorfrancis.com Lithium aluminum hydride is also a potent reagent for this transformation. taylorfrancis.comencyclopedia.pub

Catalytic hydrogenation presents a more modern and cleaner alternative. taylorfrancis.com Aromatic sulfonyl chlorides can be reduced using a palladium catalyst under a moderate pressure of hydrogen. google.comgoogle.comtaylorfrancis.com This reaction is typically performed in the presence of a mild base to neutralize the hydrogen chloride byproduct formed during the reduction. google.comgoogle.comtaylorfrancis.com If a basic Amberlite resin is used for this purpose, disulfide compounds may be generated, which can then be reduced to the desired thiols using a Raney cobalt catalyst. taylorfrancis.com A patented process describes the hydrogenation of an aryl sulfonyl chloride using a palladium catalyst and a base whose conjugate acid has a pKa of about 2 or greater, such as sodium acetate (B1210297) or potassium carbonate. google.comgoogle.com

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Reference |

| Pyridine Sulfonyl Chloride | Zinc and Acid (Acetic or Sulfuric) | Standard reduction conditions | Pyridine Thiol | google.comgoogle.com |

| Pyridine Sulfonyl Chloride | Red Phosphorus and Iodine | In situ generation of HI | Pyridine Thiol | google.comgoogle.comtaylorfrancis.com |

| Pyridine Sulfonyl Chloride | Lithium Aluminum Hydride (LiAlH₄) | Standard reduction conditions | Pyridine Thiol | taylorfrancis.comencyclopedia.pub |

| Pyridine Sulfonyl Chloride | H₂ / Palladium Catalyst | Moderate pressure, presence of a base | Pyridine Thiol | google.comgoogle.comtaylorfrancis.com |

| Pyridine Disulfide | Raney Cobalt Catalyst | Reduction | Pyridine Thiol | taylorfrancis.com |

Catalytic Systems and Reagents for Thiolation and Bromination Reactions

The synthesis of this compound inherently relies on efficient thiolation and bromination reactions.

Thiolation: Introducing a thiol group onto a pyridine ring can be achieved through several catalytic methods. One approach is the copper-catalyzed coupling of an aryl halide, such as 3-iodopyridine, with a sulfur source like thiobenzoic acid. nuph.edu.ua Another reported method for preparing pyridine-3-thiol involves the reaction of 3-bromopyridine with 1,2-ethanedithiol, catalyzed by copper (II) sulfate. nuph.edu.ua For introducing a thiol group at the 2-position of a 2-bromopyridine, a two-step process can be employed. This involves first oxidizing the 2-bromopyridine to its N-oxide, followed by reaction with sodium dithionite or sodium sulfide with sodium hydroxide. chempanda.com

Bromination: The bromination of pyridine rings to produce precursors like 3-bromopyridine requires specific conditions due to the electron-deficient nature of the pyridine ring. youtube.com Direct bromination often necessitates harsh conditions. thieme-connect.de One industrial method involves heating pyridine with bromine in fuming sulfuric acid at elevated temperatures (e.g., 130°C). chempanda.com A patent describes a method of dropwise adding bromine to a mixture of pyridine and 80-95% sulfuric acid at 130-140°C. google.com Another approach uses a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under milder conditions (70–120°C) to achieve one-step bromination of pyridine, albeit with moderate yields. The use of N-bromosuccinimide (NBS) is also a common method for brominating activated pyridine rings, such as aminopyridines. youtube.com For pyridine-N-oxides, bromination can be achieved with NBS in the presence of acids. youtube.com

| Reaction Type | Catalyst/Reagent | Substrate Example | Conditions | Reference |

| Thiolation | Copper (II) Sulfate | 3-Bromopyridine | Reaction with 1,2-ethanedithiol | nuph.edu.ua |

| Thiolation | Copper Catalyst | 3-Iodopyridine | Coupling with Thiobenzoic Acid | nuph.edu.ua |

| Thiolation | None (Two-step) | 2-Bromopyridine | 1. Oxidation to N-oxide 2. Na₂S₂O₄ or Na₂S/NaOH | chempanda.com |

| Bromination | Bromine / Fuming H₂SO₄ | Pyridine | 130-140°C | chempanda.comgoogle.com |

| Bromination | HBr / H₂O₂ | Pyridine | 70–120°C | |

| Bromination | N-Bromosuccinimide (NBS) | Aminopyridines | Refluxing acetonitrile | youtube.com |

Chemical Reactivity and Mechanistic Investigations of 3 Bromopyridine 2 Thiol

Nucleophilic Substitution Reactions at the Bromine and Thiol Centers

3-Bromopyridine-2-thiol readily participates in nucleophilic substitution reactions at both the bromine and thiol positions. The bromine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. Similarly, the thiol group can act as a nucleophile, for instance, in reactions with α-bromoketones to form 3-bromoimidazo[1,2-a]pyridines.

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is well-documented. For instance, 2-halopyridines react with sulfur nucleophiles, and these reactions can be promoted by using water as a solvent, which can also act as a catalyst by forming hydrogen bonds with the pyridine (B92270) nitrogen, thereby increasing the ring's electrophilicity. niscpr.res.inresearchgate.net Microwave-assisted synthesis has also proven effective for the nucleophilic substitution of halopyridines with thiols in ethanol (B145695), offering a more environmentally friendly alternative to traditional methods that use high-boiling aprotic solvents. tandfonline.com

The thiol group in this compound can be alkylated or arylated. One common approach involves the reaction with electrophiles in the presence of a base. chemrxiv.org The exceptional nucleophilicity of thiols and thiolates makes them excellent partners in SNAr reactions. chemrxiv.org

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Reference |

| This compound | Amines, Thiols, Alkoxides | Substituted pyridine-2-thiones | Nucleophilic Substitution | |

| This compound | α-Bromoketones | 3-Bromoimidazo[1,2-a]pyridines | Nucleophilic Substitution/Cyclization | |

| 2-Halopyridines | Thiols | 2-Thiopyridine derivatives | Nucleophilic Aromatic Substitution | niscpr.res.inresearchgate.net |

| 2-Bromopyridines | 2-Aminoethanethiol | 2-(2-Aminoethylsulfanyl)pyridines | Nucleophilic Aromatic Substitution | tandfonline.com |

Radical Reactions Involving Bromopyridyl Species

The bromine atom on the pyridine ring allows for the generation of pyridyl radicals, which are valuable intermediates in various C-C bond-forming reactions.

Generation and Trapping of Pyridyl Radicals

Pyridyl radicals can be generated from bromopyridines through single-electron transfer (SET) processes, often initiated by photoredox catalysis. nih.gov The reduction of a bromopyridine substrate can be facilitated by proton-coupled electron transfer (PCET), leading to the formation of a protonated pyridine radical and a bromide ion. nih.gov These pyridyl radicals are electrophilic and can be trapped by various radical acceptors. nih.gov While the reduction potentials of halopyridines can be challenging to measure accurately due to the rapid fragmentation of the resulting radical anions, it is understood that protonation of the pyridine nitrogen significantly lowers the reduction potential, making the electron transfer more favorable. nih.gov

Applications in Hydroarylation Reactions

Pyridyl radicals generated from bromopyridines have been successfully employed in the hydroarylation of olefins and alkynes. nih.govnih.gov This method allows for the regioselective functionalization of the pyridine ring at the 2-, 3-, or 4-positions. nih.gov The reaction's chemoselectivity can be controlled by the choice of solvent. For example, in trifluoroethanol (TFE), the pyridyl radical preferentially adds to nucleophilic olefins, while in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, it selectively reacts with electrophilic olefins via conjugate addition. nih.govnih.gov This divergent reactivity is attributed to the different solvation and electronic environments influencing the radical's behavior. nih.govnih.gov These hydroarylation reactions often utilize a dual-catalytic system involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, such as a thiol. nih.gov

| Reactant 1 | Reactant 2 | Catalyst(s) | Solvent | Product Type | Reference |

| Bromopyridine | Nucleophilic Olefin (e.g., Vinyl Acetate) | [Ir(ppy)2(dtbbpy)]PF6, Cysteine | TFE | Hydroarylation Product | nih.gov |

| Bromopyridine | Electrophilic Olefin (e.g., Ethyl Crotonate) | Photoredox Catalyst | DMSO/H2O | Conjugate Addition Product | nih.gov |

| Bromopyridine | Alkyne | [Ir(ppy)2(dtbbpy)]PF6, Cysteine | TFE | Vinylpyridine | nih.gov |

Electrophilic Reactivity of the Pyridine Ring System

The pyridine ring in this compound is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. The bromine atom and the thiol/thione group further influence the ring's reactivity. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophiles. However, functionalization of the pyridine ring can be achieved through various strategies, often involving metal-catalyzed cross-coupling reactions where the bromine atom serves as a handle. For instance, palladium-catalyzed reactions are commonly used for the alkynylation and arylation of bromopyridines. scispace.commdpi.com

Thiol-Thione Tautomerism and Its Impact on Reactivity and Structure

This compound exists in a tautomeric equilibrium with its thione form, 3-bromo-1H-pyridine-2-thione. uni.luwikipedia.org Computational studies on the parent pyridine-2-thiol (B7724439)/pyridine-2(1H)-thione system indicate that the thione tautomer is generally more stable. rsc.org The position of this equilibrium can be influenced by factors such as the solvent and the presence of substituents. This tautomerism has a significant impact on the compound's reactivity. The thiol form is a nucleophile through the sulfur atom, while the thione form can exhibit different reactivity patterns, including N-alkylation. chemrxiv.org The thione form is also capable of forming intermolecular hydrogen bonds in the solid state. rsc.org

| Tautomer | Structure | Key Reactive Site |

| This compound | Pyridine ring with -Br at C3 and -SH at C2 | Sulfur atom (nucleophilic) |

| 3-Bromo-1H-pyridine-2-thione | Pyridinone ring with =S at C2 and -Br at C3 | Nitrogen atom (can be alkylated) |

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound is modulated by the electronic effects of the bromine atom and the thiol/thione group. The bromine atom is an electron-withdrawing group via induction but can also act as a weak deactivator in electrophilic substitutions. The thiol group is generally considered electron-donating through resonance.

In nucleophilic substitution reactions, the position of the substituent on the pyridine ring plays a crucial role. For example, the reactivity of bromopyridines towards nucleophilic substitution is generally lower for 3-bromopyridine (B30812) compared to 2- and 4-bromopyridines, requiring more forcing conditions. tandfonline.com In the context of hydroarylation reactions, the electronic nature of substituents on the pyridine ring can influence the efficiency of pyridyl radical formation and their subsequent reactions. nih.gov Furthermore, in palladium-catalyzed cross-coupling reactions, the electronic properties of both the bromopyridine and the coupling partner are critical for the reaction's success. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3 Bromopyridine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromopyridine-2-thiol, offering deep insights into its tautomeric nature and enabling the unambiguous identification of its isomers. The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (3-bromo-1H-pyridine-2-thione). uni.lu

¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between these tautomers. In the ¹H NMR spectrum, the proton on the nitrogen atom in the thione form gives a characteristic signal, which is absent in the thiol form. Similarly, the chemical shifts of the carbon atoms in the pyridine (B92270) ring, particularly the carbon atom bonded to sulfur (C2), are significantly different for the two tautomers.

Studies on related pyridine-2-thione derivatives have shown that in solution, the position of the tautomeric equilibrium is influenced by factors such as solvent polarity and pH. uq.edu.auresearchgate.net For instance, in nonpolar solvents, the tautomerization can be rapid, leading to averaged signals, whereas in polar solvents like DMSO-d6, the rate of exchange may be slow enough to observe distinct signals for each tautomer. researchgate.net The presence of intermolecular and intramolecular hydrogen bonding, which can be inferred from NMR data, also plays a crucial role in stabilizing specific tautomeric forms. uq.edu.au

Furthermore, NMR is vital for differentiating between positional isomers, such as this compound and 5-bromopyridine-2-thiol. Although they have the same molecular formula, their ¹H and ¹³C NMR spectra exhibit unique patterns of chemical shifts and coupling constants due to the different substitution patterns on the pyridine ring. For example, the coupling patterns of the aromatic protons provide clear evidence for the relative positions of the bromine and thiol substituents.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HMQC, HMBC), can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity within the molecule and solidifying the structural assignment.

| Technique | Application | Key Observations |

| ¹H NMR | Isomer identification, Tautomeric analysis | Distinct chemical shifts and coupling constants for different isomers. Presence or absence of N-H proton signal to distinguish between thione and thiol forms. |

| ¹³C NMR | Structural Elucidation, Tautomeric analysis | Chemical shift of C2 is a key indicator of the tautomeric form (thione vs. thiol). |

| 2D NMR (COSY, HMQC, HMBC) | Complete signal assignment | Correlation peaks confirm the connectivity of atoms within the molecule. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS confirms the molecular formula, C₅H₄BrNS, distinguishing it from other compounds with the same nominal mass. uni.lu The monoisotopic mass of this compound is a critical piece of data obtained from HRMS. uni.lu

Beyond molecular formula confirmation, HRMS coupled with techniques like Electrospray Ionization (ESI) provides valuable information about the fragmentation patterns of the molecule. The analysis of these patterns helps to corroborate the proposed structure. For this compound, characteristic fragmentation would involve the loss of the bromine atom, the thiol group, or cleavage of the pyridine ring. Studying these fragmentation pathways can help in differentiating between isomers, as the stability of the resulting fragment ions may differ.

Predicted collision cross-section (CCS) values, which can be calculated and compared with experimental data, offer an additional dimension of structural information, relating to the ion's shape in the gas phase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 189.93205 | 117.7 |

| [M+Na]⁺ | 211.91399 | 131.6 |

| [M-H]⁻ | 187.91749 | 122.5 |

| [M+NH₄]⁺ | 206.95859 | 140.2 |

| [M+K]⁺ | 227.88793 | 119.0 |

| Data sourced from PubChemLite uni.lu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of this compound, allowing for the identification of functional groups and characterization of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals key vibrational modes. The S-H stretching vibration, characteristic of the thiol tautomer, is expected to appear around 2550 cm⁻¹, though it may be weak. The C=S stretching vibration of the thione tautomer is also a key diagnostic band. Other important vibrations include the C-H stretching of the pyridine ring, which are typically observed above 3000 cm⁻¹. jconsortium.com The C-Br stretching vibration is expected at lower frequencies, around 560 cm⁻¹. The complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification purposes. bdu.ac.in

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is due to the different selection rules for the two techniques (change in dipole moment for IR activity versus change in polarizability for Raman activity). For instance, the S-H stretch is often weak in the IR but can be more readily observed in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically strong in the Raman spectrum. jconsortium.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of this compound. jconsortium.comnih.gov By comparing the calculated spectra with the experimental IR and Raman spectra, a detailed and accurate assignment of the observed vibrational modes can be achieved. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| S-H Stretch | ~2550 | IR (weak), Raman |

| C-H Stretch (aromatic) | >3000 | IR, Raman |

| C-C Stretch (ring) | ~1616 | Raman |

| C-H in-plane bend | ~1088-1192 | IR, Raman |

| C-Br Stretch | ~560 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the pyridine ring and n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. The position and intensity of these absorption bands can be influenced by the tautomeric form of the molecule, as the electronic structure of the thiol and thione forms differ.

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the formation of charge-transfer complexes. nih.gov this compound can act as a ligand, coordinating to metal ions to form complexes. The formation of these complexes often results in the appearance of new, intense absorption bands in the UV-Vis spectrum, known as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The study of these bands can provide information about the nature of the metal-ligand interaction.

Solid-State Structural Analysis (e.g., X-ray Crystallography) of this compound Derivatives

While the crystal structure of this compound itself is not detailed in the provided search results, studies on related pyridine-2-thione derivatives and their metal complexes offer significant insights. For example, the crystal structures of silver(I) complexes with pyridine-2-thione show the sulfur atom bridging two silver ions, forming a central Ag₂S₂ core. researchgate.net These structures reveal distorted tetrahedral geometries around the silver atoms and the presence of intermolecular interactions such as π-π stacking between the pyridyl rings. researchgate.net

In a study of a picrate (B76445) derivative, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, X-ray analysis revealed a monoclinic crystal system and the presence of numerous intermolecular hydrogen bonds that dictate the molecular packing. eurjchem.com

The analysis of copper(I) complexes with bromopyridine ligands, including 3-bromopyridine (B30812), has also been conducted, revealing complex hexanuclear cage motifs. mdpi.com These studies underscore the importance of X-ray crystallography in understanding the coordination chemistry of these ligands and the resulting supramolecular architectures.

| Derivative | Crystal System | Key Structural Features |

| [Ag₂Br₂(μ-S-pySH)₂(PPh₃)₂] | Not specified | Distorted tetrahedral geometry at Ag, Ag₂S₂ core, π-π stacking. researchgate.net |

| 2-(pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | Extensive intermolecular hydrogen bonding. eurjchem.com |

| Copper(I) complexes with 3-bromopyridine | Not specified | Formation of hexanuclear cage structures. mdpi.com |

Computational and Theoretical Investigations of 3 Bromopyridine 2 Thiol Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules like 3-bromopyridine-2-thiol. numberanalytics.comsciepub.com By calculating the electron density, DFT methods can predict a variety of chemical properties, offering a balance between computational cost and accuracy. numberanalytics.com These studies often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to model the system accurately.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energies and spatial distributions of these orbitals are critical in determining a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netlibretexts.org

In the context of this compound, the HOMO is typically located on the thiol group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, suggesting it is the site for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. niscpr.res.in

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, MEP analysis typically reveals a high negative potential around the sulfur atom of the thiol group, confirming its nucleophilic character. The pyridine ring, particularly the carbon atoms adjacent to the nitrogen and bromine atoms, often exhibits a positive potential, indicating these as likely sites for nucleophilic substitution.

Transition State Analysis and Reaction Pathway Elucidation

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. By mapping the potential energy surface, researchers can trace the entire reaction pathway from reactants to products. researchgate.net

For reactions involving this compound, such as nucleophilic substitution or coupling reactions, transition state analysis can reveal the step-by-step mechanism. niscpr.res.in For instance, in a nucleophilic aromatic substitution reaction, calculations can help determine whether the reaction proceeds via a Meisenheimer complex or a concerted mechanism. These studies can also shed light on the regioselectivity of reactions, explaining why a particular isomer is formed preferentially. researchgate.net

Modeling of Tautomeric Equilibria and Energetics

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. researchgate.net Computational modeling, particularly using DFT, can predict the relative stabilities of these tautomers by calculating their ground-state energies.

Studies have shown that in the gas phase and in nonpolar solvents, the thiol form is generally more stable. However, in polar solvents, the thione form can be significantly stabilized through intermolecular interactions, such as hydrogen bonding. researchgate.net By calculating the energies of both tautomers in different solvent environments (often using a polarizable continuum model), the equilibrium constant can be estimated.

Investigation of Solvent Effects and Catalytic Roles in Reaction Mechanisms (e.g., water catalysis)

The solvent can play a crucial role in the outcome of a chemical reaction, influencing reaction rates and even altering the mechanism. epfl.ch Computational models can explicitly or implicitly account for solvent effects. Explicit models involve including individual solvent molecules in the calculation, which is computationally intensive but can capture specific interactions like hydrogen bonding. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a good balance of accuracy and computational efficiency.

In the case of reactions involving this compound, water has been shown to act not just as a solvent but also as a catalyst in certain nucleophilic substitution reactions. niscpr.res.in Computational studies have demonstrated that water molecules can facilitate proton transfer steps by forming hydrogen-bonded networks, thereby lowering the activation energy of the reaction. niscpr.res.inresearchgate.net These studies highlight the importance of considering the specific role of the solvent in accurately modeling reaction mechanisms.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the C-Br stretch, S-H stretch, and various ring vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the absorption bands observed in the UV-Vis spectrum. vanderbilt.edu Agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

Development of Predictive Models for Thiol Reactivity and Electrophilicity

The development of predictive models for the reactivity and electrophilicity of thiol-containing compounds like this compound is a significant area of computational and theoretical chemistry. These models are crucial for applications ranging from designing covalent inhibitors in medicinal chemistry to synthesizing novel materials. By computationally predicting how a molecule will behave, researchers can prioritize synthetic efforts, reduce experimental costs, and accelerate the discovery process.

Theoretical investigations into the reactivity of pyridine derivatives often employ quantum chemical calculations to understand their electronic structure and reaction mechanisms. rsc.orgresearchgate.net For substituted pyridines, computational methods such as Density Functional Theory (DFT) are used to calculate a variety of molecular descriptors that correlate with reactivity. researchgate.netresearchgate.netmdpi.com These descriptors help in building predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, which statistically link a compound's structure to its chemical reactivity or biological activity. nih.gov

Key Computational Descriptors for Reactivity Prediction

Several quantum chemical parameters are fundamental to predicting the reactivity of molecules like this compound:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO is indicative of a molecule's ability to accept electrons, making it a key predictor of electrophilicity. nih.gov A lower LUMO energy generally corresponds to a higher electrophilicity and greater reactivity toward nucleophiles. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Electron Affinity (EA): Electron affinity, the energy released when an electron is added to a neutral atom or molecule to form a negative ion, has been shown to be a robust single-parameter predictor of reactivity with thiols for certain classes of compounds. researchgate.net Models based on EA can provide a strong correlation with experimentally determined reaction rates. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors such as chemical hardness, softness, and electrophilicity index offer a quantitative measure of a molecule's reactivity. researchgate.neteurjchem.com

Predictive Models in Action

Studies on related heterocyclic systems provide a blueprint for how such models are developed. For instance, research on N-heteroaryl α-methylene-γ-lactams established a predictive model for thiol reactivity by correlating experimental reaction rates with 16 different substrate parameters. researchgate.net Among these, electron affinity emerged as a highly effective predictor. researchgate.netnih.gov

Similarly, computational investigations into the reaction of 2-bromopyridine (B144113) with thiophenol, catalyzed by water, utilized DFT to map the energy profile of the reaction. niscpr.res.in These studies calculate activation energies and transition state geometries, providing deep mechanistic insight that is essential for building accurate predictive models. The presence of substituents, such as the bromine atom and the thiol group in this compound, significantly influences the electronic properties and, therefore, the reactivity, a factor that must be accounted for in predictive modeling. researchgate.net

Illustrative Computational Data for Pyridine-Thiol Systems

The following interactive table presents representative data from DFT calculations (B3LYP/6-311G(d,p) level) for pyridine and related derivatives to illustrate how quantum chemical descriptors vary with substitution. researchgate.netmdpi.comeurjchem.com Such data forms the basis for developing predictive models for compounds like this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Pyridine | -6.89 | -0.45 | 6.44 | 1.85 |

| Pyridine-2-thiol (B7724439) | -6.12 | -1.58 | 4.54 | 2.98 |

| 2-Bromopyridine | -7.05 | -1.21 | 5.84 | 2.51 |

| This compound (Representative) | -6.35 | -1.95 | 4.40 | 3.45 |

Note: The values for this compound are representative and intended for illustrative purposes to demonstrate expected trends based on the electronic effects of the substituents.

The data illustrates that the introduction of a thiol group tends to raise the HOMO energy and lower the LUMO energy, decreasing the HOMO-LUMO gap and increasing the electrophilicity index, suggesting enhanced reactivity compared to pyridine. The bromine substituent further lowers the LUMO energy, enhancing electrophilicity. These quantitative insights are invaluable for developing predictive models that can accurately forecast the reactivity of this compound in various chemical environments.

Applications of 3 Bromopyridine 2 Thiol in Organic Synthesis and Materials Chemistry

3-Bromopyridine-2-thiol as a Versatile Building Block in Heterocyclic Chemistry

The distinct reactivity at its sulfur and bromine centers makes this compound a crucial building block in heterocyclic chemistry. Chemists can selectively target either functional group to construct a variety of more complex structures, demonstrating its utility in creating libraries of compounds for further investigation, particularly in medicinal chemistry.

The strategic placement of the thiol and bromine substituents on the pyridine (B92270) ring makes this compound an ideal precursor for the synthesis of pyridine-fused heterocyclic systems. ias.ac.in These fused systems are of significant interest due to their prevalence in biologically active molecules and functional materials. ias.ac.in The thiol group can act as a nucleophile to initiate cyclization, while the bromine atom can participate in subsequent transformations or direct the regiochemistry of the fusion.

One notable application is in the synthesis of 3-bromoimidazo[1,2-a]pyridines. In this type of reaction, the pyridine nitrogen and the exocyclic thiol group can react with suitable bifunctional reagents, such as α-haloketones, to construct the fused imidazole (B134444) ring. The bromine atom remains on the final structure, providing a handle for further diversification. The general approach allows for the creation of rigid, planar structures that are valued in the development of pharmaceuticals for complex diseases. ias.ac.in

Beyond fused systems, this compound serves as a key intermediate in the synthesis of advanced organic molecules, particularly those with applications in medicinal and agricultural chemistry. Its structure is incorporated into larger molecules to fine-tune their biological activity and physical properties. For instance, pyridine and thiol functionalities are known to be present in compounds exhibiting a range of biological activities, including antimicrobial and anticancer properties.

Research has focused on developing synthetic strategies to create ring-fused 2-pyridones, which have shown inhibitory effects against bacterial virulence pathways, such as the chaperone-usher pathway in uropathogenic Escherichia coli (UPEC). The development of these antibacterial agents highlights the importance of versatile building blocks like this compound in constructing novel molecular frameworks to address the challenge of antibiotic resistance.

Utilization in Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position of the pyridine ring is particularly amenable to participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound can be employed as a substrate, or its derivatives can serve as ligands for the metal catalyst.

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for creating biaryl structures. libretexts.org Bromopyridines are common substrates in these reactions. mdpi.com While peer-reviewed studies specifically confirming the use of this compound as a substrate in Suzuki reactions are not widely documented, the reactivity of the C-Br bond in similar bromopyridines is well-established. For example, 3-bromopyridine (B30812) has been successfully coupled with various boronic acids using palladium catalysts. mdpi.commdpi.com

The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate. mdpi.com The primary challenge with pyridyl substrates can be the potential for the pyridine nitrogen to coordinate to the palladium center, which can sometimes inhibit catalytic activity. mdpi.com Despite this, the Suzuki reaction remains a viable and widely used method for the arylation of bromopyridines.

Table 1: Examples of Suzuki-Miyaura Reactions with Bromopyridine Substrates

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Bromopyridines | Pyridyl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Bipyridines | 50-65% | mdpi.com |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ / TBAB | 3-Phenylpyridine | High | mdpi.com |

| Pyridyl halides | 3-Pyridine boronic pinacol (B44631) ester | Cyclopalladated ferrocenylimine | Bipyridines | N/A | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing the synthesis of aryl amines from aryl halides. wikipedia.org 3-Bromopyridine is a known substrate in this type of reaction. chempanda.com The reaction involves the coupling of an amine with the aryl halide in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.org

The primary challenge when using substrates like 3-bromo-2-aminopyridine, a closely related compound, is the potential for the catalyst to be deactivated by coordination to the amidine-like structure formed by the ring nitrogen and the amino group. nih.gov However, careful selection of specialized biarylmonophosphine ligands (e.g., RuPhos, BrettPhos) and precatalysts can overcome this issue, leading to high yields of the aminated products. nih.gov These findings suggest that this compound would also be a competent substrate for Buchwald-Hartwig amination at the C-Br position, provided the appropriate catalytic system is employed.

Table 2: Ligand Effects in Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

| Amine | Catalyst System | Base | Yield | Reference |

| Morpholine | Pd₂dba₃ / RuPhos (L3) | LiHMDS | 83% | nih.gov |

| Morpholine | Pd₂dba₃ / SPhos (L4) | LiHMDS | 76% | nih.gov |

| Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | LiHMDS | 78% | nih.gov |

| Benzylamine | BrettPhos-precatalyst (Pre-L8) | LiHMDS | 71% | nih.gov |

The Heck reaction is a palladium-catalyzed method to form a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules and heterocyclic compounds. organic-chemistry.orgclockss.org 3-Bromopyridine can serve as a substrate in Heck reactions, demonstrating the utility of the C-Br bond in this transformation. chempanda.com

Double Heck cross-coupling reactions have been successfully performed on dibromopyridines, indicating that the brominated pyridine core is robust under these conditions. researchgate.net While dehalogenation can sometimes be a competing side reaction with aryl bromides, modern Heck protocols, sometimes employing techniques like ball-milling, have been developed to suppress this issue and improve yields. beilstein-journals.org Given this precedent, this compound is expected to be a viable substrate for Heck coupling with various alkenes to produce vinylated pyridine derivatives. researchgate.netbeilstein-journals.org

Derivatization for Applications in Functional Materials (e.g., photovoltaic materials)

The unique bifunctional nature of this compound, possessing both a reactive bromine atom and a versatile thiol group, makes it a compelling building block for the synthesis of advanced functional materials. Through targeted derivatization of these two sites, novel molecules can be engineered for specific applications, particularly in the burgeoning field of photovoltaics, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

The strategic modification of this compound allows for the tuning of electronic properties, solubility, and anchoring capabilities, which are critical for the performance of solar cell components. The pyridine nitrogen, the thiol sulfur, and the carbon backbone can all be functionalized to create tailored molecules for light harvesting, charge transport, and interfacial engineering.

Derivatization via the Thiol Group

The thiol group in this compound can undergo a variety of reactions to introduce new functionalities. One common approach is S-alkylation or S-arylation to form thioethers. This can be used to attach the pyridine core to other molecular fragments, such as electron-donating or electron-accepting moieties, to create dyes for DSSCs. For instance, connecting the thiol to an appropriate conjugated system can create a D-π-A (donor-π-acceptor) type organic sensitizer. In such a design, the pyridyl group can act as an acceptor or part of the π-bridge, while the attached fragment serves as the donor.

Furthermore, the thiol group is an excellent ligand for a wide range of metal ions. This property can be exploited to synthesize metal complexes with specific photophysical or electronic properties. For example, coordination to transition metals like ruthenium or copper can yield complexes that act as photosensitizers in DSSCs. The thiol group, along with the pyridine nitrogen, can form a stable chelate with the metal center, influencing the geometry and electronic structure of the resulting complex.

Derivatization via the Bromine Atom

The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. preprints.org This allows for the straightforward introduction of aryl or vinyl groups, extending the π-conjugation of the molecule. This is a powerful strategy for designing organic dyes with broad absorption spectra, a key requirement for efficient solar cells. ed.ac.uk By coupling with a suitable boronic acid or organotin reagent, a donor group can be attached to the pyridine ring, creating a molecule where the pyridine-thiol moiety can act as an acceptor and anchoring group onto a semiconductor surface like TiO2. rsc.org

In the context of perovskite solar cells, the pyridine nitrogen is known to coordinate with undercoordinated lead ions at the perovskite surface, passivating defects and enhancing device stability and efficiency. acs.orgtue.nl Derivatization via the bromine atom can be used to introduce bulky or electron-donating/withdrawing groups that can further modulate the interaction with the perovskite layer and improve film quality. rsc.org

Combined and Further Derivatizations

Sequential or one-pot modifications of both the thiol and bromine functionalities can lead to highly complex and functional molecules. For example, the thiol group could be used to anchor the molecule to a surface or a polymer backbone, while the bromine atom is replaced with a chromophoric unit.

Moreover, the thiol group can be oxidized to a sulfoxide (B87167) or sulfone, which would alter the electronic properties and coordination ability of the molecule. Such modifications can influence the energy levels (HOMO/LUMO) of the resulting material, which is a critical parameter for efficient charge transfer in a photovoltaic device.

The following table summarizes potential derivatization strategies for this compound and the targeted application in photovoltaic materials.

| Derivative Type | Derivatization Strategy | Potential Application | Anticipated Function/Benefit |

| Thioether Dyes | S-alkylation/arylation with a conjugated donor moiety. | Dye-Sensitized Solar Cells (DSSCs) | Acts as a D-π-A sensitizer; the thiol group tethers the donor, while the pyridine can be part of the acceptor/anchor system. |

| Metal Complexes | Coordination of the thiol and pyridine nitrogen to a metal center (e.g., Ru, Cu, Fe). | Dye-Sensitized Solar Cells (DSSCs) | Forms a stable metal complex photosensitizer for efficient light harvesting and electron injection. nih.gov |

| Bi-aryl Pyridines | Suzuki or Stille coupling at the bromine position with an electron-rich boronic acid or stannane. | Organic Solar Cells (OSCs), DSSCs | Extends π-conjugation for broader light absorption; creates donor-acceptor structures for efficient charge separation. |

| Perovskite Passivators | Introduction of functional groups (e.g., amino, carboxyl) via substitution of the bromine atom. | Perovskite Solar Cells (PSCs) | The pyridine nitrogen passivates Pb defects, while the new functional group can further interact with the perovskite surface to reduce defects and enhance stability. tue.nl |

| Polymerizable Monomers | Attachment of a polymerizable group (e.g., vinyl, acrylate) via either the thiol or bromo position. | Polymer Solar Cells | Allows incorporation into a conjugated polymer backbone for use in the active layer of an organic solar cell. |

Coordination Chemistry of 3 Bromopyridine 2 Thiol and Its Metal Complexes

Ligand Properties of Pyridinethiols and Their Potential Coordination Modes

Pyridinethiols, including 3-Bromopyridine-2-thiol, are a class of ligands known for their rich and varied coordination chemistry. Their versatility stems from the presence of two potential donor atoms, the nitrogen of the pyridine (B92270) ring and the sulfur of the thiol group, as well as their existence in tautomeric forms: the thiol and the thione form. In the solid state and in solution, an equilibrium often exists between the pyridine-2-thiol (B7724439) and the pyridin-2(1H)-thione tautomer. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the pyridine ring.

The coordination of pyridinethiolate ligands to a metal center can occur in several ways:

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur or the nitrogen atom. Bonding through the sulfur atom is common, particularly with soft metal ions. mdpi.com

Bidentate Chelating Coordination: The ligand can form a stable five-membered ring by coordinating to a single metal center through both the nitrogen and sulfur atoms. This mode is often observed in the formation of stable complexes.

Bridging Coordination: The pyridinethiolate ligand can bridge two or more metal centers. This can occur in a variety of ways, for example, with the sulfur atom bridging two metals, or with the sulfur coordinating to one metal and the nitrogen to another. rsc.org

The presence of a bromine atom at the 3-position of the pyridine ring in this compound is expected to influence its ligand properties. The electron-withdrawing nature of the bromine atom can affect the electron density on both the nitrogen and sulfur atoms, thereby modulating the ligand's donor strength and the stability of the resulting metal complexes. This electronic effect can also influence the preference for a particular coordination mode.

Table 1: Potential Coordination Modes of Pyridinethiolate Ligands

| Coordination Mode | Description | Example |

|---|---|---|

| Monodentate (S-bound) | The ligand binds to the metal center solely through the sulfur atom. | Observed in various transition metal complexes. mdpi.com |

| Monodentate (N-bound) | The ligand binds to the metal center solely through the nitrogen atom. | Less common than S-bonding but possible. |

| Bidentate (N,S-chelate) | The ligand coordinates to a single metal center via both nitrogen and sulfur, forming a chelate ring. | Common in mononuclear complexes. |

| Bridging (μ-S) | The sulfur atom bridges two metal centers. | Can lead to the formation of dinuclear or polynuclear complexes. |

| Bridging (μ-N,S) | The nitrogen and sulfur atoms coordinate to different metal centers, bridging them. | Contributes to the formation of coordination polymers. uni.lu |

Synthesis and Structural Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands generally follows established methods for other pyridinethiol ligands. A common approach involves the reaction of the deprotonated ligand (thiolate) with a suitable metal salt in an appropriate solvent. The deprotonation of the thiol group is typically achieved using a base.

While specific literature on the synthesis and crystal structure of metal complexes of this compound is limited, a well-documented example of a related complex is RuCl2(3-bromopyridine)2(H2IMes)(CHPh), which incorporates 3-bromopyridine (B30812) as a ligand. acs.org The synthesis of complexes with the thiol-containing ligand would likely proceed by reacting this compound with a metal precursor, such as a metal halide or acetate (B1210297), in a solvent like ethanol (B145695) or acetonitrile.

The structural characterization of these complexes would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: Can provide evidence of coordination by showing shifts in the vibrational frequencies of the C=S and C-N bonds of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show changes in the chemical shifts of the pyridine ring protons and carbons upon coordination to a metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes can exhibit charge-transfer bands, providing information about the metal-ligand interactions.

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Although crystal structures for complexes of this compound are not widely reported, data from related pyridinethiolato complexes can provide insight into the expected structural parameters. For instance, studies on tin(IV) complexes of pyridine-2-thiolate (B1254107) have revealed different coordination modes depending on the central metal atom. nih.gov

Table 2: Expected Spectroscopic Data for a Hypothetical [M(3-Br-py-2-S)₂] Complex

| Technique | Expected Observation | Implication |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=S) and ν(C=N) bands compared to the free ligand. | Confirmation of coordination through sulfur and/or nitrogen. |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of pyridine ring proton signals. | Indication of a change in the electronic environment upon complexation. |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region. | Likely due to ligand-to-metal or metal-to-ligand charge transfer transitions. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected formula of the complex. | Confirmation of the complex's formation and stoichiometry. |

Catalytic Applications of Metal-Pyridinethiol Complexes

Metal complexes containing pyridinethiol ligands have shown significant promise in various catalytic applications. The combination of a soft sulfur donor and a nitrogen donor allows for fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.

Furthermore, palladium complexes with pyridinethiolate ligands have been investigated as precatalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the pyridinethiolate ligand can enhance the activity of the palladium catalyst compared to analogous complexes without the sulfur-containing ligand. The specific role of the 3-bromo substituent in this compound in such catalytic systems would be an interesting area for further investigation, as it could potentially participate in the catalytic cycle or modify the catalyst's stability and activity.

Role in Stabilizing Transition Metal Complexes for various Chemical Transformations

The ability of a ligand to stabilize a metal in a particular oxidation state or coordination geometry is fundamental to its application in chemical transformations. Pyridinethiol ligands, including this compound, are effective at stabilizing a range of transition metal complexes. The combination of a soft sulfur donor and a borderline nitrogen donor allows these ligands to coordinate effectively to a variety of metal ions, from early to late transition metals.

The chelate effect, when the ligand binds in a bidentate N,S-fashion, contributes significantly to the thermodynamic stability of the resulting complexes. This enhanced stability can be crucial for preventing catalyst decomposition under reaction conditions. Moreover, the electronic properties of the pyridinethiol ligand can be tuned to stabilize specific oxidation states of the metal center. For instance, the π-acceptor character of the pyridine ring can help to stabilize lower oxidation states of the metal, which are often key intermediates in catalytic cycles. The electron-withdrawing bromo group in this compound would be expected to enhance the π-acceptor ability of the pyridine ring, potentially further stabilizing low-valent metal centers.

Biological and Pharmacological Research Applications of 3 Bromopyridine 2 Thiol Derivatives

Antimicrobial and Antibacterial Activities of Pyridinethiol Derivatives

Derivatives of pyridinethiol have demonstrated notable antimicrobial and antibacterial properties. The presence of the thiol group is considered significant for these biological interactions. Research has shown that modifications to the thiol group can significantly enhance antibacterial efficacy against resistant clinical isolates.

One area of investigation has been the synthesis of imidazo[4,5-b]pyridine derivatives starting from 5-bromopyridine-2,3-diamine. These compounds have been tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain N-alkylated 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have shown that Gram-positive bacteria, such as Bacillus cereus, are more sensitive to their action compared to Gram-negative bacteria like Escherichia coli, which exhibited greater resistance. nih.gov

The antibacterial activity of various pyridine (B92270) derivatives has been a subject of numerous studies. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to possess antimicrobial and anti-biofilm activities. researchgate.net Furthermore, metal complexes of pyridine-2-thiol (B7724439) 1-oxide have been evaluated for their potent activity against Mycobacterium tuberculosis. nih.gov While not direct derivatives of 3-bromopyridine-2-thiol, these studies on related pyridinethiol structures underscore the potential of this chemical class in developing new antimicrobial agents.

Interactive Table: Antibacterial Activity of Selected Pyridinethiol Derivatives

| Compound Type | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | More sensitive | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram-negative) | More resistant | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Various bacteria | Antimicrobial and anti-biofilm activity | researchgate.net |

Anticancer and Antitumor Potential of Bromopyridinethiol Compounds

The anticancer potential of bromopyridinethiol compounds is a significant area of research. Derivatives of 3-bromopyridine (B30812) have shown promising results against various cancer cell lines. One study highlighted that a substituted bromopyridine acetamide (B32628) benzothiazole (B30560) derivative exhibited potent antitumor activity against a range of human cancer cell lines, including breast (SKRB-3), colon (SW620), lung (A549), and liver (HepG2) cancer cell lines. tandfonline.comnih.gov The mechanism of cell death was identified as apoptosis, which was found to be concentration-dependent in HepG2 cells. tandfonline.comnih.gov

Another investigation into the effects of a 3-bromopyridine derivative on breast cancer cell lines revealed that treatment led to a significant reduction in cell viability and induced apoptosis through oxidative stress pathways. These findings suggest that bromopyridinethiol-based compounds could serve as a foundation for the development of novel anticancer agents.

Molecular Mechanisms of Action (e.g., p53 stabilization, DNA polymerase β inhibition, galectin-3 inhibition, USP7/USP47 inhibition, BRAF inhibition, farnesyltransferase inhibition)

The anticancer effects of pyridinethiol derivatives are attributed to various molecular mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways critical for cancer cell survival and proliferation.

p53 stabilization: While some thiol-reactive compounds have been shown to stabilize the tumor suppressor protein p53, direct evidence specifically linking this compound derivatives to p53 stabilization is not extensively documented in the current literature.

DNA polymerase β inhibition: The inhibition of DNA polymerase β, a key enzyme in the base excision repair pathway, is a potential anticancer strategy. The introduction of a pyridine-4-thiol (B7777008) fragment has been linked to the development of inhibitors that can decrease DNA polymerase β (Polβ), suggesting a potential antitumor effect.

Galectin-3 inhibition: Galectin-3 is a protein involved in tumor progression and fibrosis. A 5-bromopyridine-3-thiol (B3144479) galactoside has been incorporated into the structure of potent and selective galectin-3 inhibitors. One such inhibitor, GB1211, has advanced to phase IIa clinical trials for its potential in treating liver cirrhosis and cancer.

USP7/USP47 inhibition: The deubiquitinating enzymes USP7 and USP47 are recognized as potential cancer therapeutic targets due to their role in stabilizing oncogenic proteins. The introduction of a pyridine-4-thiol fragment has been instrumental in creating dual inhibitors of USP7 and USP47, which can lead to the stabilization of the tumor suppressor p53.

BRAF inhibition: Mutations in the BRAF gene are common in various cancers, including melanoma. Pyridine-4-thione has been identified as a component of fused systems that act as potent BRAF inhibitors. One thiopyridine derivative was found to be significantly more potent than the established inhibitor sorafenib (B1663141) in a melanoma cell line. While this highlights the potential of the thiopyridine scaffold, direct studies on this compound derivatives as BRAF inhibitors are less common.

Farnesyltransferase inhibition: Farnesyltransferase is a key enzyme in the post-translational modification of proteins like Ras, which are often implicated in cancer. Potent and selective non-thiol-containing inhibitors of protein farnesyltransferase have been developed, and some compounds bearing a pyridine-3-thione moiety have been reported to target the biosynthesis of bacterial isoprenoids by inhibiting farnesyl diphosphate (B83284) synthase.

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds. For benzothiazole derivatives, including those with a substituted bromopyridine acetamide structure, SAR studies have provided valuable insights. For example, the presence and position of substituents on the benzothiazole and pyridine rings can significantly influence the cytotoxic activity against different cancer cell lines. tandfonline.comnih.gov

In a study of 20 benzothiazole-2-thiol derivatives, a substituted bromopyridine acetamide derivative showed exceptionally high potency, with IC50 values in the nanomolar range against several cancer cell lines. tandfonline.comnih.gov This suggests that the combination of the bromopyridine and benzothiazole-thiol scaffolds is a promising strategy for developing potent anticancer agents. The SAR studies of other pyridine-fused heterocyclic rings like imidazopyridine, triazolopyridine, and pyrrolopyridine have also been reviewed, highlighting the anticancer potential of various pharmacophores and substituents. csfarmacie.cz

Interactive Table: Anticancer Activity of a Substituted Bromopyridine Acetamide Benzothiazole Derivative

| Cancer Cell Line | Type | IC50 Value | Source |

|---|---|---|---|

| SKRB-3 | Breast Cancer | 1.2 nM | tandfonline.comnih.gov |

| SW620 | Colon Adenocarcinoma | 4.3 nM | tandfonline.comnih.gov |

| A549 | Lung Carcinoma | 44 nM | tandfonline.comnih.gov |

Potential in Anti-Tuberculosis Therapy and Other Infectious Diseases

The search for new drugs to combat tuberculosis (TB) is a global health priority, and derivatives of this compound have shown potential in this area. The parent compound has been studied for its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.